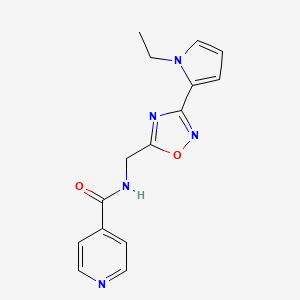
1-Phenyl-1H-1,2,4-triazol-5-amin
Übersicht
Beschreibung
1-phenyl-1H-1,2,4-triazol-5-amine is a derivative of 1,2,4-triazole, which is an important scaffold in medicinal chemistry . The 1,2,4-triazole nucleus is known for its antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the formation of a thiourea intermediate, followed by heterocyclization with hydrazine hydrate . For example, 5-(tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine was synthesized in four steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate .
Molecular Structure Analysis
The molecular formula of 1,2,4-triazole is C2H3N3 . It exists in two tautomeric forms, with 1H-1,2,4-triazole being more stable than 4H-1,2,4-triazole . The structure of 1-phenyl-1H-1,2,4-triazol-5-amine would be similar, with an additional phenyl group attached.
Chemical Reactions Analysis
1,2,4-Triazole derivatives can undergo various chemical reactions. For instance, the reaction of 4-amino-5-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)-4H-1,2,4-triazole-3-thiol with benzyl bromide yielded a 3-(benzylthio)-5-((4-(bis(4-fluorophenyl)-methyl)piperazin-1-yl)methyl)-4H-1,2,4-triazole-4-amine .
Wissenschaftliche Forschungsanwendungen
Antikrebsmittel
1-Phenyl-1H-1,2,4-triazol-5-amin und seine Derivate haben sich als potenzielle Antikrebsmittel gezeigt. Forscher haben neuartige 1,2,4-Triazolderivate synthetisiert und ihre zytotoxischen Aktivitäten gegen menschliche Krebszelllinien wie MCF-7, Hela und A549 bewertet. Einige dieser Derivate zeigten eine zytotoxische Aktivität bei Konzentrationen unter 12 μM gegenüber Hela-Zellen . Die Entwicklung selektiver und potenter Antikrebsmittel bleibt eine große Herausforderung, und die Struktur dieser Verbindung bietet einen wertvollen Ausgangspunkt für weitere Erkundungen.
Antifungalmittel
Der 1,2,4-Triazol-Kern wurde in mehrere klinisch wichtige Antimykotika integriert, darunter Itraconazol, Posaconazol und Voriconazol. Diese Verbindungen werden zur Behandlung von Pilzinfektionen eingesetzt, indem sie die Ergosterolbiosynthese hemmen, ein entscheidender Schritt bei der Bildung der Pilzzellmembran . Das Vorhandensein des Triazolrings verbessert ihre Pharmakokinetik und therapeutische Wirksamkeit.
Antioxidantien
1,2,4-Triazole zeigen antioxidative Eigenschaften aufgrund ihrer Fähigkeit, freie Radikale abzufangen und Zellen vor oxidativem Schaden zu schützen. Obwohl spezifische Studien zu this compound begrenzt sind, legt seine strukturelle Ähnlichkeit mit anderen Triazolen eine potenzielle antioxidative Aktivität nahe .
Wirkmechanismus
Target of Action
It’s known that derivatives of 1,2,4-triazole usually possess a series of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities .
Mode of Action
The mode of action of 1-phenyl-1H-1,2,4-triazol-5-amine involves several processes. The mechanism of interaction between [2-(3-hetaryl-1,2,4-triazol-5-yl)phenyl]amine and cyclohexanone in methanol involves three main processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds .
Biochemical Pathways
The presence of 1,2,4-triazole moiety can influence dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of molecule, improving physicochemical, pharmacological, and pharmacokinetic properties of the compounds .
Pharmacokinetics
It’s known that derivatives of 1,2,4-triazole have good pharmacodynamic and pharmacokinetic profiles .
Action Environment
It’s known that the nature of the heterocyclic substituent on the triazole ring has little effect on the reaction energy, while the mechanism is unchanged .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1-Phenyl-1H-1,2,4-triazol-5-amine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to engage in hydrogen bonding, dipole-dipole interactions, and π-stacking interactions, which contribute to its stability and biocompatibility . The compound interacts with various biomolecules, including enzymes involved in metabolic pathways, enhancing or inhibiting their activity depending on the context. For instance, it has been studied for its potential to inhibit certain enzymes, thereby modulating biochemical pathways.
Cellular Effects
The effects of 1-phenyl-1H-1,2,4-triazol-5-amine on cellular processes are multifaceted. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the expression of specific genes, leading to changes in protein synthesis and cellular responses . Additionally, it can impact metabolic flux, thereby affecting the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, 1-phenyl-1H-1,2,4-triazol-5-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. The compound’s ability to engage in hydrogen bonding and π-stacking interactions further enhances its binding affinity and specificity . These interactions can lead to changes in gene expression, ultimately affecting cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-phenyl-1H-1,2,4-triazol-5-amine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal dynamics .
Dosage Effects in Animal Models
The effects of 1-phenyl-1H-1,2,4-triazol-5-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved metabolic function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
1-Phenyl-1H-1,2,4-triazol-5-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism . Its interactions with specific enzymes can lead to the formation of metabolites that further modulate biochemical pathways .
Transport and Distribution
The transport and distribution of 1-phenyl-1H-1,2,4-triazol-5-amine within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . Understanding the transport mechanisms is essential for elucidating the compound’s overall bioavailability and efficacy .
Subcellular Localization
1-Phenyl-1H-1,2,4-triazol-5-amine exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is critical for its interaction with specific biomolecules and the subsequent modulation of cellular processes .
Eigenschaften
IUPAC Name |
2-phenyl-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-8-10-6-11-12(8)7-4-2-1-3-5-7/h1-6H,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSJTECSZFVCRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68207-62-5 | |
| Record name | 1-phenyl-1H-1,2,4-triazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)-2-thienylformamide](/img/structure/B2567435.png)


![6-butyl-3-{[4-(2,5-dimethylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2567442.png)






![(2Z)-2-[(3,4-difluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2567450.png)
![benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate](/img/structure/B2567454.png)

